Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane
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Overview
Description
Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is a fluorinated organosilicon compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. It is used in various scientific and industrial applications due to its ability to modify surfaces and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane typically involves the reaction of a fluorinated phenol derivative with a silane compound under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoro-2-chloroethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated groups.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, acids for catalyzing hydrolysis, and oxidizing agents for specific transformations. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the silane group results in the formation of silanols, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is utilized in several scientific research areas:
Chemistry: It is used as a reagent for introducing fluorinated groups into organic molecules, enhancing their stability and reactivity.
Biology: The compound can be used to modify biological surfaces, such as proteins or cell membranes, to study their interactions and functions.
Medicine: Its unique properties make it a candidate for drug delivery systems and diagnostic tools.
Industry: The compound is employed in the production of high-performance materials, coatings, and lubricants due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane exerts its effects involves the interaction of its fluorinated groups with target molecules. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it reactive towards specific substrates. The silane group can form strong bonds with surfaces, allowing for effective modification and functionalization.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane: Another fluorinated silane compound used for similar applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A fluorinated ether with applications in battery technology and as a solvent.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Used as a high voltage electrolyte solvent in lithium-ion batteries.
Uniqueness
Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is unique due to its combination of a fluorinated phenoxy group and a silane moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to modify surfaces and materials with high precision sets it apart from other similar compounds.
Properties
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F7OSi/c1-21(2,3)12(18,19)11(16,17)20-9-6-4-5-8(7-9)10(13,14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDPPYBFUNDGCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=CC(=C1)C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F7OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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